Cas no 74769-84-9 (N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine)
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine Chemical and Physical Properties
Names and Identifiers
-
- N1-(4-氯苯基)-5-甲苯-1,2-二胺
- N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine
- 2-N-(4-chlorophenyl)-4-methylbenzene-1,2-diamine
- N-(4-chlorophenyl)-5-methylbenzene-1,2-diamine
- AKOS018641337
- 74769-84-9
- SCHEMBL11401774
- SB80976
- IRLOJLMROQVZBQ-UHFFFAOYSA-N
-
- Inchi: 1S/C13H13ClN2/c1-9-2-7-12(15)13(8-9)16-11-5-3-10(14)4-6-11/h2-8,16H,15H2,1H3
- InChI Key: IRLOJLMROQVZBQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC1C=C(C)C=CC=1N
Computed Properties
- Exact Mass: 232.0767261Da
- Monoisotopic Mass: 232.0767261Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 38
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019088710-1g |
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine |
74769-84-9 | 95% | 1g |
$557.94 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741928-1g |
n1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine |
74769-84-9 | 98% | 1g |
¥5859.00 | 2024-07-28 | |
| Crysdot LLC | CD12036942-1g |
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine |
74769-84-9 | 95+% | 1g |
$672 | 2024-07-24 |
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine
Introduction to N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine (CAS No. 74769-84-9)
N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine (CAS No. 74769-84-9) is a versatile organic compound with significant applications in the fields of pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a substituted benzene ring and a diamine functional group. The presence of these functional groups imparts specific chemical and biological properties that make it an important intermediate in various synthetic pathways.
The molecular structure of N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine consists of a benzene ring substituted with a 4-chlorophenyl group and a 5-methyl group, along with two amine groups attached to the benzene ring. This arrangement provides a platform for diverse chemical reactions, making it a valuable building block in the synthesis of more complex molecules.
In the pharmaceutical industry, N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine has gained attention due to its potential as an intermediate in the synthesis of drugs with therapeutic applications. Recent studies have explored its use in the development of novel antiviral and anticancer agents. For instance, researchers at the University of California have reported that derivatives of this compound exhibit potent antiviral activity against several strains of influenza virus. The unique structural features of N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine allow for the introduction of various functional groups that enhance its biological activity and selectivity.
Beyond pharmaceuticals, N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine has also found applications in materials science. Its ability to form stable complexes with metal ions makes it useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and drug delivery systems. A study published in the Journal of Materials Chemistry A demonstrated that MOFs derived from N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine exhibit high surface areas and excellent stability, making them suitable for various industrial processes.
In the realm of chemical synthesis, N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine serves as a key intermediate in the preparation of dyes and pigments. Its reactivity with different electrophiles allows for the formation of a wide range of colored compounds with varying hues and properties. This versatility has led to its use in the textile and printing industries, where it is employed to produce high-quality dyes with excellent colorfastness and lightfastness.
The synthesis of N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions and reductive amination. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound. For example, researchers at the University of Manchester have reported a novel approach using microwave-assisted synthesis, which significantly reduces reaction times and energy consumption while maintaining high product yields.
The physical properties of N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine are also noteworthy. It is a solid at room temperature with a melting point ranging from 80°C to 85°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it easy to handle and process in various industrial settings.
In terms of safety and handling, while N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine is not classified as a hazardous material under current regulations, it is important to follow standard laboratory practices when working with this compound. Proper personal protective equipment (PPE) should be worn to minimize exposure risks. Additionally, waste disposal should be conducted according to local environmental guidelines to prevent contamination.
To summarize, N1-(4-Chlorophenyl)-5-methylbenzene-1,2-diamine (CAS No. 74769-84-9) is a multifunctional organic compound with broad applications across various scientific disciplines. Its unique structural features make it an important intermediate in pharmaceuticals, materials science, and chemical synthesis. Ongoing research continues to uncover new potential uses for this compound, further highlighting its significance in modern chemistry.
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